molecular formula C24H33N3O6 B2428180 Ethyl 4-((3,4-dimethoxyphenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate CAS No. 939241-89-1

Ethyl 4-((3,4-dimethoxyphenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2428180
CAS No.: 939241-89-1
M. Wt: 459.543
InChI Key: ZNMRHXXZIQHBBC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a piperazine ring, a dihydropyridine ring, and a dimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name and includes a piperazine ring attached to a dihydropyridine ring via a methylene bridge. The dihydropyridine ring is substituted with a dimethoxyphenyl group .


Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by the presence of the electron-donating methoxy groups and the electron-withdrawing carbonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For instance, the presence of the dimethoxyphenyl and dihydropyridine groups could influence its solubility, while the piperazine ring could affect its basicity .

Scientific Research Applications

  • Disease-Modifying Antirheumatic Drugs (DMARDs) :

    • A related compound, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), showed potential as a new type of DMARD. Its metabolites were synthesized to study their pharmacological properties. One metabolite demonstrated anti-inflammatory effects in a rat model, although its potency was slightly lower than the parent compound (Baba, Makino, Ohta, & Sohda, 1998).
  • Antimicrobial Activity :

    • Compounds related to Ethyl 4-((3,4-dimethoxyphenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate have been synthesized and evaluated for antimicrobial activity. Some derivatives showed good activity against test microorganisms, indicating potential as antimicrobial agents (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
  • Antitumor and Antioxidant Activities :

    • Cyanoacetamide derivatives, including compounds structurally similar to this compound, were synthesized and evaluated for antitumor and antioxidant activities. Several of these compounds exhibited promising antioxidant activities (Bialy & Gouda, 2011).
  • Anti-Proliferative Activities :

    • Piperazinomethyl derivatives of 1,3,4-oxadiazole N-Mannich bases were synthesized and assessed for their anti-proliferative activity against various cancer cell lines. Some compounds showed potent anti-proliferative activity, suggesting potential use in cancer therapy (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

Future Directions

The compound could potentially be used as a building block for the synthesis of various chemical compounds. Its use in the synthesis of antitumor and bactericidal compounds suggests potential applications in medicinal chemistry .

Properties

IUPAC Name

ethyl 4-[(3,4-dimethoxyphenyl)-(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O6/c1-6-27-16(3)14-18(28)21(23(27)29)22(17-8-9-19(31-4)20(15-17)32-5)25-10-12-26(13-11-25)24(30)33-7-2/h8-9,14-15,22,28H,6-7,10-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMRHXXZIQHBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C(=O)OCC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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